1,1-Di-o-tolylguanidine, also known as N,N'-di-o-tolylguanidine, is an organic compound belonging to the class of guanidines. It is characterized by the presence of two o-tolyl groups attached to a central guanidine structure. This compound has garnered interest in various fields due to its unique properties and potential applications.
This compound is classified under organic chemistry, specifically as a substituted guanidine. Guanidines are known for their diverse biological activities and applications in medicinal chemistry, materials science, and as corrosion inhibitors.
The synthesis of 1,1-Di-o-tolylguanidine can be achieved through several methods. A commonly reported method involves the reaction of o-toluidine with cyanic bromide in ethanol. The process is typically conducted at low temperatures initially to control the exothermic reaction, followed by refluxing for an extended period.
1,1-Di-o-tolylguanidine can participate in various chemical reactions typical of guanidines, including:
The compound's reactivity is influenced by the electron-donating properties of the o-tolyl groups, which enhance its nucleophilicity and potential as a ligand in coordination chemistry.
The mechanism of action for 1,1-Di-o-tolylguanidine primarily involves its interaction with biological receptors or metal ions. It acts as a ligand that can coordinate with transition metals, potentially influencing catalytic processes or serving as a corrosion inhibitor.
Research indicates that 1,1-Di-o-tolylguanidine exhibits significant efficacy as a corrosion inhibitor for copper in acidic environments . Its mechanism likely involves adsorption onto metal surfaces, forming a protective layer that mitigates corrosion.
Relevant analyses include infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry for structural confirmation .
1,1-Di-o-tolylguanidine has several applications:
1,3-Di-o-tolylguanidine (DTG) exhibits high-affinity, balanced binding to both sigma receptor subtypes (σ1 and σ2). Radioligand displacement studies in guinea pig brain membranes demonstrate DTG’s affinity for σ1 receptors (Ki = 69 nM) and σ2 receptors (Ki = 21 nM) [7]. This dual affinity profile positions DTG as a pan-sigma ligand, distinguishing it from subtype-selective compounds like (+)-pentazocine (σ1-selective) [9]. Saturation binding assays further reveal two distinct high-affinity DTG binding sites in neural tissues: Site 1 (Kd = 11.9 nM, Bmax = 1045 fmol/mg protein) and Site 2 (Kd = 37.6 nM, Bmax = 1423 fmol/mg protein) [5]. Site 1 aligns pharmacologically with σ1-like sites due to its sensitivity to (+)-pentazocine and haloperidol, while Site 2 represents σ2-like sites with unique ligand preferences [5] [9].
Table 1: Sigma Receptor Affinity Profile of DTG
| Receptor Subtype | Ki (nM) | Radioligand Used | Tissue Source |
|---|---|---|---|
| σ1 | 69 | ³H-Pentazocine | Guinea Pig Brain |
| σ2 | 21 | [³H]DTG (+ masking agent) | Guinea Pig Brain |
| Site 1 (σ1-like) | 11.9 | [³H]DTG | Guinea Pig Brain |
| Site 2 (σ2-like) | 37.6 | [³H]DTG | Guinea Pig Brain |
DTG binding induces complex allosteric interactions at sigma receptors. In guinea pig brain membranes, DTG and σ1 ligands like haloperidol accelerate [³H]DTG dissociation kinetics, indicating pseudoallosteric modulation [5]. This is characterized by concentration-dependent plateauing of binding curves and altered dissociation rates without affecting maximal receptor density [2]. For σ1 receptors, DTG functions as a negative allosteric modulator for agonist radioligands. Ternary complex modeling reveals DTG’s allosteric parameters at σ1 receptors include a dissociation constant (KX) of 1–2.5 µM and negative cooperativity factors (α) of 0.15–0.42, indicating reduced affinity for orthosteric ligands when DTG occupies the allosteric site [2]. Conversely, DTG enhances binding at σ2 receptors in non-small cell lung cancer cells (NCI-H23), suggesting subtype-specific modulation outcomes [2].
Table 2: Allosteric Modulation Parameters of DTG at Sigma Receptors
| Parameter | σ1 Receptor Value | σ2 Receptor Effect | Experimental System |
|---|---|---|---|
| KX (Modulator binding affinity) | 1–2.5 µM | Not quantified | Guinea Pig Brain Membranes |
| α (Cooperativity factor) | 0.15–0.42 | Enhancement observed | Ternary Complex Model |
| Radioligand dissociation kinetics | Accelerated | Slowed/Enhanced | ³H-Pentazocine vs. [³H]DTG |
[³H]DTG serves as a critical pan-sigma radioligand for characterizing receptor populations. Competitive displacement assays reveal biphasic dissociation kinetics in guinea pig brain membranes, reflecting binding to both Site 1 (σ1-like) and Site 2 (σ2-like) [5] [6]. DTG displaces σ1-selective radioligands like ³H-pentazocine with high potency (IC50 = 40 nM in rat liver/kidney) [5]. However, standard protocols using (+)-pentazocine to "mask" σ1 receptors during σ2 quantification with [³H]DTG are methodologically flawed: 100 nM (+)-pentazocine allows 37% of σ1 receptors to bind [³H]DTG (300 nM), leading to overestimation of σ2 sites [9]. Similarly, 1 µM dextrallorphan masks only 71–86% of σ1 receptors under the same conditions [9]. GTP sensitivity further regulates DTG binding: GTP shifts σ1 receptors to low-affinity states and reduces DTG affinity competitively, indicating G-protein coupling [6].
Despite historical associations, DTG exhibits negligible affinity for phencyclidine (PCP) binding sites on NMDA receptors. Antinociception studies in mice confirm that DTG’s effects are antagonized by the σ-selective agent rimcazole but unaffected by the PCP/NMDA antagonist MK-801 [1] [4]. This pharmacologically distinguishes σ receptors from PCP sites [1]. In contrast, DTG shares haloperidol-sensitive binding domains: Both compete for [³H]DTG sites (haloperidol Ki = 36.1 nM at Site 2) [5]. Haloperidol binds σ receptors with high affinity but acts as an antagonist, whereas DTG displays agonist-like properties in functional assays (e.g., antinociception) [1] [6]. Structural studies explain this divergence: Haloperidol’s steric bulk and hydrophobic substituents optimize σ1 affinity, while DTG’s di-tolylguanidine scaffold achieves balanced σ1/σ2 engagement [3].
Table 3: Selectivity Profile of DTG Against Related Receptors
| Receptor/Target | DTG Affinity (Ki or IC50) | Key Comparator | Experimental Evidence |
|---|---|---|---|
| PCP/NMDA Receptor | >10,000 nM (Negligible) | MK-801 (IC50 = 10–50 nM) | No blockade of DTG antinociception by MK-801 [1] |
| Haloperidol-sensitive σ sites | Ki = 21–69 nM | Haloperidol (Ki = 36 nM) | Competitive displacement in brain membranes [5] |
| Opiate Receptors | >10,000 nM (Negligible) | Naloxone (IC50 = 1–10 nM) | No blockade of DTG effects by naloxone [1] |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5